![molecular formula C9H5ClN2O3 B2577904 7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸 CAS No. 217181-68-5](/img/structure/B2577904.png)
7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸
货号 B2577904
CAS 编号:
217181-68-5
分子量: 224.6
InChI 键: JUBPXNHDNQHKKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H4ClN3O3 . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated using β-cyclodextrin as a highly efficient, biodegradable, and reusable catalyst . The process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .Molecular Structure Analysis
The molecular structure of “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid” is characterized by its molecular formula C8H4ClN3O3 . Further structural details are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been studied . The synthesis process involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .科学研究应用
合成及潜在应用
- 类似物的合成:一项研究探索了与7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸相关的化合物的新合成,研究了它们作为抗过敏剂的潜力,尽管在测试中没有显示出效果 (Passarotti, Resnati, & Doria, 1984).
- 抗病毒活性衍生物:合成了2-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸的二烷基氨基烷基酰胺作为潜在的抗病毒剂,并研究了它们的结构和细胞毒性 (Ukrainets, Bereznyakova, & Turaibei, 2008).
- 镇痛性质探索:研究重点是吡啶并[1,2-a]嘧啶衍生物的化学修饰,以增强其镇痛性质,揭示了某些衍生物的生物活性增加 (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
- 与DNA的相互作用:对2-甲基-3-氯-9-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶盐酸盐的研究揭示了其与DNA的潜在相互作用,表明在合成生物活性化合物中可能的应用 (Zhang, Huang, Cai, Xu, & Sun, 2013).
化学和生物学研究
- 构效关系:对这类化合物的烷基、芳基烷基和芳基酰胺的构效关系进行了研究,将它们的性质与类似的4-羟基-2-氧代-1,2-二氢喹啉-3-甲酰胺进行了比较 (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
- 增强抗过敏活性:研究表明,通过引入特定的官能团,可以增强6-甲基-4-氧代-6,7,8,9-四氢-4H-吡啶并[1,2-a]嘧啶-3-羧酸衍生物的抗过敏活性 (Hermecz, Breining, Vasvári-Debreczy, Horváth, Meszaros, Bitter, Devos, & Rodriguez, 1983).
属性
IUPAC Name |
7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPXNHDNQHKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看